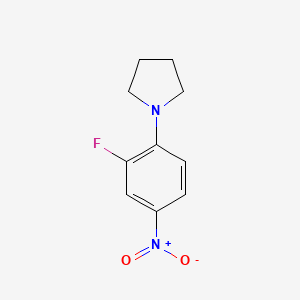

1-(2-Fluoro-4-nitrophenyl)pyrrolidine

説明

Significance of Pyrrolidine-Containing Scaffolds in Drug Discovery and Development

The pyrrolidine (B122466) ring is a five-membered saturated nitrogen-containing heterocycle that serves as a cornerstone in the design of numerous biologically active compounds. frontiersin.org This scaffold is prevalent in a vast array of natural products, especially alkaloids, and is a key structural component in many drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its significance in drug discovery is multifaceted and stems from several key physicochemical and structural properties.

One of the most valuable attributes of the pyrrolidine scaffold is its three-dimensional nature. researchgate.net Unlike flat aromatic rings, the sp³-hybridized carbon atoms of the pyrrolidine ring give it a non-planar, puckered conformation. nih.gov This "pseudorotation" allows for an effective exploration of three-dimensional pharmacophore space, which is crucial for specific and high-affinity interactions with biological targets like enzymes and receptors. nih.govresearchgate.net

Furthermore, the pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. nih.gov The specific spatial arrangement of substituents on the ring can dramatically influence a molecule's biological activity, as different isomers may interact differently with chiral biological macromolecules. nih.govnih.gov Medicinal chemists leverage this property to fine-tune the efficacy and selectivity of drug candidates. nih.gov The presence of the nitrogen atom also imparts desirable properties, such as improved aqueous solubility and the ability to act as a hydrogen bond donor or acceptor, which can enhance pharmacokinetic profiles. The versatility of the pyrrolidine scaffold has led to its incorporation into drugs for a wide range of diseases, including cancer, diabetes, and central nervous system disorders. nih.govtandfonline.com

Table 1: Key Attributes of the Pyrrolidine Scaffold in Medicinal Chemistry

| Attribute | Significance in Drug Discovery |

|---|---|

| Three-Dimensionality | Allows for better exploration of pharmacophore space and specific interactions with biological targets. nih.govresearchgate.net |

| Stereochemistry | The presence of chiral centers enables the synthesis of stereoisomers with distinct biological profiles. nih.govnih.gov |

| Physicochemical Properties | The nitrogen atom can improve solubility and provides a site for hydrogen bonding, enhancing drug-target interactions. |

| Synthetic Accessibility | Readily synthesized and functionalized, making it a versatile building block. nih.gov |

| Proven Track Record | Found in numerous natural products and FDA-approved drugs, validating its utility as a privileged scaffold. frontiersin.orgnih.gov |

Overview of Fluoronitrophenyl Moieties in Bioactive Compounds

The fluoronitrophenyl moiety is an aromatic ring substituted with both a fluorine atom and a nitro group. This combination of substituents imparts distinct electronic properties that are highly useful in the design of bioactive compounds and synthetic intermediates.

Fluorine is the most electronegative element, and its incorporation into drug molecules can profoundly alter their properties. It can increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity to target proteins through favorable electrostatic interactions, and modify the acidity or basicity of nearby functional groups. The small size of the fluorine atom means it can often replace a hydrogen atom without causing significant steric hindrance.

The nitro group (NO₂) is a strong electron-withdrawing group. This property is key to the chemical reactivity of the fluoronitrophenyl moiety. It makes the aromatic ring "electron-deficient," which significantly activates it towards nucleophilic aromatic substitution (SNAr) reactions. In the case of 1-(2-fluoro-4-nitrophenyl)pyrrolidine, the fluorine atom is positioned ortho to the pyrrolidine nitrogen and para to the strongly electron-withdrawing nitro group, making it an excellent leaving group in SNAr reactions. This reactivity is often exploited in synthesis to attach other molecular fragments to the phenyl ring.

In medicinal chemistry, the fluoronitrophenyl group can serve as a pharmacophore itself or as a reactive handle for creating more complex structures. The introduction of fluorine has become a common strategy in drug design to improve pharmacokinetic and pharmacodynamic properties. nih.gov

Table 2: Properties of Substituents on the Phenyl Ring

| Substituent | Position | Key Properties and Effects |

|---|---|---|

| Fluoro (-F) | Ortho (2) | High electronegativity, small steric footprint, can enhance metabolic stability and binding affinity. nih.gov Acts as a good leaving group in SNAr reactions. |

| Nitro (-NO₂) | Para (4) | Strong electron-withdrawing group, activates the ring for nucleophilic aromatic substitution. |

Rationale for Academic Investigation of this compound

The academic and industrial interest in this compound stems primarily from its utility as a versatile chemical building block. The molecule itself is not typically the final active pharmaceutical ingredient but rather a key intermediate in the synthesis of more elaborate target molecules.

The primary rationale for its investigation is its pre-activated structure for further chemical modification. As discussed, the fluoronitrophenyl group is highly susceptible to nucleophilic aromatic substitution. Researchers can readily displace the fluorine atom with a wide variety of nucleophiles (e.g., amines, alcohols, thiols) to construct a library of new compounds. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

For example, this scaffold is a precursor for synthesizing compounds investigated for various therapeutic purposes. Research has shown that related structures are used to create molecules with potential anti-inflammatory and anticancer activities. nih.gov The combination of the desirable, three-dimensional pyrrolidine scaffold with the reactive and electronically-tuned fluoronitrophenyl moiety provides a strategic starting point for developing novel therapeutic agents. The synthesis of substituted N-(nitrophenyl)-pyrrolidine derivatives has been explored for designing mimics of antimicrobial peptides and for their potential as anticancer agents. Therefore, the academic investigation of this compound is driven by its potential to facilitate the discovery and development of new, potent, and selective drugs.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKXLBISYVJESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386772 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385380-74-5 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

The predominant method for synthesizing this compound is through nucleophilic aromatic substitution (SNAr) reactions. This approach leverages the electron-withdrawing nature of the nitro group to facilitate the displacement of a halide on the aromatic ring by a nucleophile, in this case, pyrrolidine (B122466).

Nucleophilic Aromatic Substitution Reactions in Synthesis

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds on aromatic systems. nih.gov The reaction typically involves an electron-deficient aromatic ring and a potent nucleophile. The presence of electron-withdrawing groups, such as a nitro group (-NO2), ortho or para to the leaving group, is crucial for activating the ring towards nucleophilic attack. nih.gov

The synthesis of this compound can be achieved through the reaction of 1,2-difluoro-4-nitrobenzene with pyrrolidine. In this reaction, the fluorine atom at the 2-position is selectively displaced by pyrrolidine. The nitro group at the 4-position activates the aromatic ring, making the carbon atoms at the ortho and para positions electrophilic and susceptible to nucleophilic attack. The fluorine atom is an excellent leaving group in SNAr reactions. core.ac.uk

A study on the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene (B147775) with pyrrolidine in ethanol (B145695) demonstrated the feasibility of this type of transformation. The reaction proceeds in a stepwise manner, and kinetic data can be generated using techniques such as automated linear gradient flow ramps with online HPLC. core.ac.uk

Table 1: Reaction Parameters for the SNAr of 2,4-difluoronitrobenzene with Pyrrolidine

| Parameter | Value |

|---|---|

| Reactant 1 | 2,4-difluoronitrobenzene |

| Reactant 2 | Pyrrolidine |

| Solvent | Ethanol |

| Temperature Range | 30, 60, 90, and 120 °C |

This table is based on a study of a similar reaction and illustrates typical conditions. core.ac.uk

The synthesis of structurally similar compounds provides strong evidence for the synthetic route to this compound. For instance, the synthesis of 1-(2-Bromo-4-nitrophenyl)pyrrolidine has been reported from the reaction of 1-bromo-2-fluoro-5-nitrobenzene with pyrrolidine. chemicalbook.com In this case, the fluorine atom is displaced in preference to the bromine atom.

The reaction was carried out in N,N-dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3) as a base at 100 °C for 12 hours, affording the product in an 81.3% yield. chemicalbook.com This example highlights the general applicability of SNAr reactions for the synthesis of N-aryl pyrrolidines from various halonitrobenzenes.

Table 2: Synthesis of 1-(2-Bromo-4-nitrophenyl)pyrrolidine

| Parameter | Details |

|---|---|

| Starting Material | 1-bromo-2-fluoro-5-nitrobenzene |

| Reagent | Pyrrolidine |

| Base | K2CO3 |

| Solvent | DMF |

| Temperature | 100 °C |

| Reaction Time | 12 hours |

This data is for a closely related analogous reaction. chemicalbook.com

Other Synthetic Strategies and Variations

While SNAr is the most direct method, other strategies for the N-arylation of pyrrolidines exist, including transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. nih.gov However, for activated substrates like halonitrobenzenes, the catalyst-free SNAr approach is often more efficient and economical.

Synthesis of Pyrrolidine-Derived Thiosemicarbazones via 4-(pyrrolidin-1-yl)benzaldehyde

Although not a direct synthesis of the target compound, the chemical transformation of related pyrrolidine derivatives is of interest. For example, pyrrolidine can be reacted with 4-fluorobenzaldehyde (B137897) to produce 4-(pyrrolidin-1-yl)benzaldehyde. This intermediate can then be further reacted with thiosemicarbazides to form pyrrolidine-derived thiosemicarbazones, a class of compounds with potential biological activity. This demonstrates the versatility of the pyrrolidine moiety in further chemical modifications.

Advanced Synthetic Approaches and Innovations

Recent advancements in organic synthesis offer innovative approaches that could be applied to the preparation of this compound and its derivatives. These methods often focus on improving efficiency, sustainability, and access to a wider range of molecular diversity.

Modern synthetic methodologies for N-aryl pyrrolidines include:

Transition-metal-free synthesis: Expanding the scope of SNAr reactions to less activated aromatic systems. nih.gov

Multicomponent reactions: Combining several starting materials in a single step to rapidly build molecular complexity. tandfonline.com

Flow chemistry: Utilizing continuous-flow reactors for precise control over reaction parameters, leading to improved yields and safety. core.ac.uk

Mechanochemistry: Using mechanical force, such as ball milling, to drive reactions, often in the absence of bulk solvents, which is a greener approach. lboro.ac.uk

Innovations in nucleophilic aromatic substitution itself include the development of new reaction conditions to facilitate the fluorination of aromatic compounds, which is a key transformation in the synthesis of many pharmaceuticals and agrochemicals. oup.com These advanced methods, while not yet specifically reported for the synthesis of this compound, represent the forefront of synthetic organic chemistry and offer potential future routes to this and related compounds.

Application of Organocatalysis in Pyrrolidine Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidine rings, offering a complementary approach to traditional metal-catalyzed reactions. mdpi.comresearchgate.net This methodology's appeal lies in its operational simplicity, the ready availability of catalysts, and their lower toxicity. mdpi.com Chiral pyrrolidines, which are key structural motifs in many biologically active compounds, can be efficiently synthesized using organocatalysts derived from natural amino acids like proline. researchgate.netwikipedia.orgunibo.it These catalysts facilitate a variety of asymmetric transformations, including Michael additions and aldol (B89426) reactions, to construct the pyrrolidine core with high enantioselectivity. wikipedia.orgresearchgate.net

For instance, the enantioselective synthesis of the pyrrolidine core can be achieved through a one-pot organocatalytic process starting from glycine (B1666218) esters. mdpi.com This involves an asymmetric conjugate addition followed by an intramolecular reductive amination. mdpi.com The development of novel pyrrolidine-based organocatalysts continues to be an active area of research, with a focus on tuning the catalyst structure to improve efficiency and selectivity in various chemical transformations. unibo.itresearchgate.net

Microwave-Assisted Synthesis in Related Systems

Microwave-assisted organic synthesis (MAOS) has gained traction as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com This technology has been successfully applied to the synthesis of various pyrrolidine derivatives and related heterocyclic systems. mdpi.comnih.govnih.gov For example, the synthesis of pyrrolidinone derivatives can be efficiently achieved through a one-pot, three-component reaction under microwave irradiation. mdpi.com

In the context of pyrrolidine-fused chlorins, microwave assistance has been shown to be a time- and energy-efficient method for their synthesis, despite a slight reduction in yield compared to conventional heating. researchgate.net Furthermore, microwave-assisted N-alkylation of pyrrolidine-containing macrocycles has been demonstrated as a straightforward strategy to introduce functional groups. nih.govresearchgate.net

Combinatorial Synthesis Approaches for Derivatives

Combinatorial chemistry provides an efficient pathway to generate large libraries of compounds for screening and discovery of new biologically active molecules. nih.gov This strategy is particularly well-suited for the synthesis of pyrrolidine derivatives, allowing for the rapid creation of diverse molecular structures. nih.govorganic-chemistry.org One common approach is the use of polymer-supported synthesis, which simplifies the isolation of products and allows for the use of excess reagents to drive reactions to completion. sci-hub.st

A notable example is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles, which is a powerful method for constructing five-membered heterocycles like pyrrolidines. nih.govorganic-chemistry.org This approach has been utilized in the combinatorial synthesis of functionalized spirooxindole-pyrrolidine derivatives, yielding a diverse range of polycyclic heterocycles with high efficiency. nih.govorganic-chemistry.org Encoded combinatorial synthesis has also been employed to prepare and screen libraries of highly functionalized pyrrolidines, leading to the identification of potent enzyme inhibitors. sci-hub.stwikipedia.org

Derivatization and Functionalization of the Core Structure

The this compound core structure presents multiple avenues for chemical modification, enabling the synthesis of a wide array of analogues. Both the pyrrolidine ring and the fluoronitrophenyl moiety can be functionalized to explore the structure-activity relationships of the resulting compounds.

Chemical Modifications of the Pyrrolidine Ring

The pyrrolidine ring is a versatile scaffold that can be modified at various positions to introduce new functional groups and stereocenters. researchgate.net As a cyclic secondary amine, the nitrogen atom of pyrrolidine is nucleophilic and readily undergoes reactions such as N-alkylation and N-acylation to form N-substituted derivatives. masterorganicchemistry.com

Further modifications can be achieved through reactions at the carbon atoms of the ring. For instance, organocatalytic methods can be employed for the β-functionalization and aromatization of N-arylpyrrolidines, leading to the synthesis of β-substituted pyrroles. mdpi.com The development of synthetic methods for substituted chiral pyrrolidines is of particular interest due to their prevalence in biologically active natural and synthetic compounds. mdpi.com These methods often start from chiral precursors like proline and 4-hydroxyproline. mdpi.com

| Modification Type | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, base | Introduction of an alkyl group on the nitrogen atom | masterorganicchemistry.com |

| N-Acylation | Acyl halides or anhydrides | Formation of an amide linkage at the nitrogen atom | masterorganicchemistry.com |

| β-Functionalization/Aromatization | Organocatalyst, oxidant | Synthesis of β-substituted pyrroles from N-arylpyrrolidines | mdpi.com |

| Asymmetric Synthesis of Substituted Pyrrolidines | Chiral precursors (e.g., proline), various reagents | Formation of enantiomerically enriched pyrrolidine derivatives | mdpi.com |

Modifications of the Fluoronitrophenyl Moiety

The fluoronitrophenyl group of this compound offers two primary sites for chemical modification: the fluorine atom and the nitro group. The presence of the electron-withdrawing nitro group, particularly in the para position, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comlibretexts.org

The fluorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce different functional groups at the 2-position of the phenyl ring. masterorganicchemistry.comlibretexts.org The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN2 reactions but is explained by the rate-determining step being the initial nucleophilic attack. masterorganicchemistry.comlibretexts.org

The nitro group can be readily reduced to an amino group using a variety of reagents, including catalytic hydrogenation (e.g., with Pd/C and H2) or metal-based reducing agents (e.g., Fe/HCl, SnCl2). wikipedia.orgmasterorganicchemistry.com This transformation is significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, which can then undergo further reactions such as diazotization or acylation. masterorganicchemistry.com The reduction of nitroarenes is a well-established and widely used transformation in organic synthesis. mdpi.comorganic-chemistry.orgsci-hub.st

| Modification | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution of Fluorine | Nucleophile (e.g., R-NH2, R-OH, R-SH), base | 2-substituted-4-nitrophenyl derivative | wikipedia.orgmasterorganicchemistry.com |

| Reduction of Nitro Group | H2, Pd/C or Fe, HCl | 4-amino-2-fluorophenyl derivative | wikipedia.orgmasterorganicchemistry.com |

Synthesis of Analogues and Related Compounds

The synthesis of analogues and related compounds of this compound is a key strategy for exploring its chemical space and identifying derivatives with desired properties. By combining the synthetic methodologies and derivatization techniques discussed previously, a vast library of analogues can be generated.

For example, starting from proline and its derivatives, a wide range of substituted pyrrolidines can be synthesized. mdpi.com These can then be coupled with different fluoronitrophenyl precursors to generate a variety of analogues. The 1,3-dipolar cycloaddition reaction is another powerful tool for the synthesis of diverse pyrrolidine-containing heterocycles. researchgate.net Furthermore, the functionalization of the pyrrolidine ring and the fluoronitrophenyl moiety can be performed in a sequential or convergent manner to access more complex molecular architectures. The synthesis of pyrrolidine nitroxide epoxides represents another class of related compounds that can serve as paramagnetic building blocks. researchgate.net

1-(2-fluoro-4-nitrophenyl)quinolones

The synthesis of quinolone structures from this compound is a multi-step process that leverages the existing substituted phenyl ring as a foundation for building the quinolone core. A plausible and established synthetic strategy involves the transformation of the starting material into a substituted aniline (B41778), which then undergoes a classical ring-closing reaction such as the Gould-Jacobs reaction. lookchem.comwikipedia.org

First, the nitro group of this compound is reduced to an amine. This is typically achieved using standard reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or through catalytic hydrogenation with hydrogen gas (H₂) over a palladium catalyst (Pd/C). This step yields the key intermediate, 3-fluoro-4-(pyrrolidin-1-yl)aniline.

This aniline derivative is then subjected to the Gould-Jacobs reaction. lookchem.comquimicaorganica.org It is reacted with diethyl 2-(ethoxymethylene)malonate (DEEMM). The initial reaction is a nucleophilic substitution where the aniline displaces the ethoxy group of DEEMM, forming an enamine intermediate. This is followed by a thermally induced cyclization, typically carried out in a high-boiling point solvent like diphenyl ether, which causes the molecule to form the pyridone ring fused to the benzene (B151609) ring. The final steps involve the saponification (hydrolysis) of the ester group at the C3 position with a base like sodium hydroxide (B78521) (NaOH), followed by decarboxylation upon acidification and heating, to yield the final 4-hydroxyquinolone derivative. The specific quinolone product would be 6-fluoro-7-(pyrrolidin-1-yl)quinolin-4-ol. Further reactions could modify this core structure.

Table 1: Proposed Synthesis of 6-fluoro-7-(pyrrolidin-1-yl)quinolin-4-ol

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1. Reduction | This compound | SnCl₂ / HCl or H₂, Pd/C | 3-Fluoro-4-(pyrrolidin-1-yl)aniline | Typically High |

| 2. Condensation | 3-Fluoro-4-(pyrrolidin-1-yl)aniline | Diethyl 2-(ethoxymethylene)malonate (DEEMM), Heat (e.g., 100°C) | Diethyl 2-(((3-fluoro-4-(pyrrolidin-1-yl)phenyl)amino)methylene)malonate | Good |

| 3. Cyclization | Intermediate from Step 2 | High-boiling solvent (e.g., Diphenyl ether), Heat (e.g., 250°C) | Ethyl 6-fluoro-4-hydroxy-7-(pyrrolidin-1-yl)quinoline-3-carboxylate | Good |

| 4. Hydrolysis & Decarboxylation | Intermediate from Step 3 | 1) NaOH(aq), Reflux; 2) HCl(aq), Heat | 6-Fluoro-7-(pyrrolidin-1-yl)quinolin-4-ol | Good |

1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine

The conversion of this compound into 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine represents a significant synthetic challenge. The most direct and documented synthesis of the target compound does not start from the fluoro-analogue but rather from 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) via a nucleophilic aromatic substitution (SNAr) with pyrrolidine. In that reaction, one of the nitro groups is displaced by pyrrolidine.

However, a hypothetical transformation from this compound would necessitate the substitution of the fluorine atom and the introduction of a second methoxy (B1213986) group onto the aromatic ring. A key step in such a pathway would be the nucleophilic aromatic substitution of the highly activated fluorine atom with a methoxide (B1231860) source, such as sodium methoxide (NaOMe) in methanol. This reaction is plausible because the electron-withdrawing nitro group in the para position activates the ortho-positioned fluorine for displacement. This initial substitution would yield 1-(2-methoxy-4-nitrophenyl)pyrrolidine.

The subsequent introduction of a second methoxy group at the C5 position is not straightforward as the ring is no longer highly activated for a second SNAr reaction at that position. This would likely require a more complex, multi-step sequence, such as nitration followed by reduction and diazotization, which is not commonly reported for this specific transformation. Therefore, the primary established route remains the more viable synthetic method.

Table 2: Comparison of Synthetic Routes to 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine

| Route | Starting Material | Reagents and Conditions | Product | Feasibility |

|---|---|---|---|---|

| Established Synthesis | 1,4-Dimethoxy-2,5-dinitrobenzene and Pyrrolidine | Reflux in a suitable solvent | 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine | Documented, High Yield |

| Hypothetical Step 1 from Fluoro-Analogue | This compound | Sodium Methoxide (NaOMe), Methanol (MeOH), Heat | 1-(2-Methoxy-4-nitrophenyl)pyrrolidine | Plausible SNAr reaction |

(1-(2-Fluoro-4-nitrophenyl)pyrrolidin-2-yl)methanol (B8705685)

The synthesis of (1-(2-fluoro-4-nitrophenyl)pyrrolidin-2-yl)methanol from this compound requires the specific functionalization of the C-H bond at the C2 position (α-position) of the pyrrolidine ring. This is a challenging transformation as C(sp³)–H bonds are typically unreactive. Modern synthetic methods, however, have been developed for such direct functionalizations, often employing transition-metal catalysis or directed metalation strategies. nih.govnih.gov

One plausible approach involves a directed ortho-metalation variation, where the nitrogen of the pyrrolidine ring directs a strong base, such as sec-butyllithium (B1581126) in the presence of a ligand like TMEDA (tetramethylethylenediamine), to deprotonate the adjacent C2 position. The resulting α-amino anion is a potent nucleophile. Quenching this intermediate with a suitable one-carbon electrophile, such as anhydrous formaldehyde (B43269) (or its polymer, paraformaldehyde), would introduce the required hydroxymethyl group at the C2 position.

Alternatively, catalytic methods using transition metals like ruthenium or palladium have been developed for the direct arylation and alkylation of C(sp³)–H bonds adjacent to nitrogen. nih.gov While direct hydroxymethylation via this route is less common, a related strategy could involve an initial catalytic C-H activation and coupling with a suitable partner, followed by transformation into the hydroxymethyl group. Biocatalytic approaches using engineered enzymes have also emerged as a powerful tool for selective C-H functionalization. rochester.edu

Table 3: Plausible Synthetic Approach for α-Hydroxymethylation

| Step | Starting Material | Reagents and Conditions | Product | Methodology |

|---|---|---|---|---|

| 1. Deprotonation | This compound | sec-Butyllithium / TMEDA, Anhydrous THF, Low Temperature (e.g., -78°C) | Lithiate d intermediate at C2 | Directed Metalation |

| 2. Electrophilic Quench | Lithiated intermediate | Paraformaldehyde (CH₂O)n, then aqueous workup | (1-(2-Fluoro-4-nitrophenyl)pyrrolidin-2-yl)methanol | C-C Bond Formation |

Biological Activity and Pharmacological Potential

Antimycobacterial and Antitubercular Activity

The search for new antimycobacterial agents is critical in addressing the global health challenge of tuberculosis, particularly with the rise of drug-resistant strains. nih.gov Derivatives of various nitrogen-containing heterocyclic compounds, including pyrroles and pyrrolidines, have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis. nih.govnih.gov

Efficacy against Mycobacterium tuberculosis Strains

Specific data on the minimum inhibitory concentration (MIC) of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine against various strains of Mycobacterium tuberculosis, including drug-sensitive and multidrug-resistant isolates, are not available in the currently reviewed scientific literature. While related pyrrole (B145914) derivatives have shown potent antimycobacterial activities, with MIC values ranging from 0.7 to 1.5 μg/ml for some compounds against several M. tuberculosis strains, direct efficacy data for this compound has not been reported. nih.gov

Comparison with Known Anti-TB Agents

A direct comparison of the antitubercular activity of this compound with first-line anti-TB agents such as isoniazid (B1672263) and rifampin is not possible due to the absence of specific efficacy data for this compound. nih.govnih.gov Standard treatments for latent tuberculosis often involve a multi-month course of isoniazid or combination therapies including rifampin, which serve as benchmarks for the evaluation of new potential drug candidates. nih.govnih.gov

Anticancer and Cytotoxic Properties

The pyrrolidine (B122466) nucleus is a key structural motif in many compounds investigated for anticancer properties. nih.gov Its three-dimensional structure allows for effective interaction with biological targets, making it a valuable scaffold in the design of novel cytotoxic agents. researchgate.net

Activity against Various Cancer Cell Lines

There is no specific published data detailing the cytotoxic activity of this compound against common cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), or HeLa (cervical cancer). While studies on other fluorinated compounds and Schiff bases have reported IC50 values against these cell lines, sometimes in the low micromolar range, such data is not available for the specific compound . researchgate.netresearchgate.netnih.gov For example, one study on fluorinated aminophenylhydrazines found a potent cytotoxic effect on A549 cells, with an IC50 value as low as 0.64 μM for one of the tested compounds. nih.gov

Effects on Nicotinic Acetylcholine Receptors (nAChRs)

Investigation of Biological Activities in Derivatized Forms

Detailed experimental data and research findings specifically for "this compound" or its derivatized forms in relation to these biological targets could not be retrieved. This compound may be a synthetic intermediate or a molecule whose biological activities have not yet been characterized or published in scientific journals.

Therefore, it is not possible to generate the requested article while adhering to the strict requirements of focusing solely on this specific chemical compound and the provided outline.

Structure Activity Relationship Sar and Molecular Design

Influence of Fluoro Group Position and Substitution Pattern

The presence and position of a fluorine atom on the phenyl ring are critical determinants of biological activity. Fluorine, being the most electronegative element, exerts a powerful influence on the molecule's electronic properties, pKa, and metabolic stability. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects can drastically alter molecular interactions.

Impact of Pyrrolidine (B122466) Ring Modifications on Biological Activity

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure and its ability to present substituents in well-defined spatial orientations. nih.gov

Pseudorotation and 3D Coverage of the Pyrrolidine Ring

Unlike flat aromatic rings, the saturated five-membered pyrrolidine ring is non-planar and conformationally flexible. It exists in a state of rapid interconversion between various "envelope" and "twist" conformations, a phenomenon known as pseudorotation. nih.gov This flexibility allows the pyrrolidine ring to explore a wider three-dimensional space and adapt its shape to the contours of a biological target. The specific substituents on the ring can restrict this pseudorotation, locking the ring into a preferred conformation that may be more biologically active. This conformational control is a key strategy in drug design, as it can pre-organize the molecule for optimal binding, reducing the entropic penalty upon interaction with a receptor. nih.gov

Stereochemical Considerations in Pyrrolidine Derivatives

The carbon atoms of the pyrrolidine ring can be chiral centers, leading to the existence of multiple stereoisomers. The biological activity of these stereoisomers can differ significantly, as the spatial arrangement of atoms is critical for molecular recognition by chiral biological macromolecules like enzymes and receptors. nih.gov SAR studies on various pyrrolidine-containing compounds consistently demonstrate that one enantiomer or diastereomer is often significantly more potent than the others. This stereoselectivity highlights the importance of controlling the stereochemistry during synthesis to obtain the desired biological effect. For instance, modifications at the C3 and C4 positions of the pyrrolidine ring can drastically alter the molecule's activity, not only by introducing new functional groups but also by influencing the ring's pucker and the orientation of other substituents. nih.gov

Role of Nitrophenyl Moiety in Biological Potency

The nitrophenyl moiety is a key contributor to the biological activity profile of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine. The nitro group is a potent electron-withdrawing group, which significantly polarizes the aromatic ring. This electronic feature can be crucial for several reasons. Firstly, it can be involved in direct electronic interactions, such as dipole-dipole or quadrupole interactions, with the biological target. Secondly, the electron-deficient nature of the nitrophenyl ring makes it susceptible to nucleophilic aromatic substitution, a property that can be exploited in the context of covalent inhibitors.

In many biologically active compounds, the nitroaromatic group acts as a pharmacophore. For example, in a series of 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 protein, an ortho-nitro group on the phenyl ring was found to be important for activity. The data below illustrates how modifications to this moiety affect inhibitory concentration.

| Compound | A Ring Substitution | B Ring Substitution | IC₅₀ (µM) |

|---|---|---|---|

| Analogue 1 | 2-nitrophenyl | 4-methoxyphenyl | 29.2 |

| Analogue 2 | 3-nitrophenyl | 4-methoxyphenyl | 36.5 |

| Analogue 3 | 4-nitrophenyl | 4-methoxyphenyl | >50 |

This data suggests that the placement of the nitro group is critical, with the ortho position providing the highest potency in this particular series of compounds. nih.gov

Electronic and Steric Factors in Structure-Activity Relationships

The biological potency of this compound is governed by a delicate balance of electronic and steric factors.

Electronic Effects: The molecule possesses two strong electron-withdrawing groups attached to the phenyl ring: the fluoro group and the nitro group. The fluoro group withdraws electron density via the inductive effect, while the nitro group does so through both inductive and resonance effects. These properties make the aromatic ring electron-deficient and influence its ability to participate in π-stacking or other non-covalent interactions with a receptor.

Comparative SAR Studies with Related Compounds

Comparing the SAR of this compound with related structures provides valuable insights into the specific roles of each component. For instance, in the development of ST2 inhibitors, a series of analogues were synthesized where the pyrrolidine moiety on a nitrophenyl-furan scaffold was replaced with other cyclic amines or modified. nih.gov

| Compound | A Ring Substitution | B Ring Substitution | IC₅₀ (µM) |

|---|---|---|---|

| Analogue 4 | 2-nitrophenyl | 4-(pyrrolidin-1-yl)phenyl | 6.2 |

| Analogue 5 | 2-nitrophenyl | 4-(piperidin-1-yl)phenyl | 7.1 |

| Analogue 6 | 2-nitrophenyl | 4-(dimethylamino)phenyl | 5.3 |

| Analogue 7 | 2-nitrophenyl | 3-(pyrrolidin-1-yl)phenyl | 5.8 |

The data from these related compounds shows that substituting the phenyl ring with a pyrrolidine group (Analogue 4 and 7) results in potent activity. nih.gov Furthermore, replacing the pyrrolidine with a slightly larger piperidine (B6355638) ring (Analogue 5) or an acyclic dimethylamine (B145610) group (Analogue 6) retains comparable potency. nih.gov This suggests that for this particular biological target, a nitrogen-containing substituent at the meta or para position of the second phenyl ring is a key determinant of activity, with some flexibility in the specific structure of the amine. These comparative studies are essential for understanding which structural features are indispensable for activity and which can be modified to fine-tune other properties like solubility or metabolic stability.

Medicinal Chemistry and Drug Development Aspects

1-(2-Fluoro-4-nitrophenyl)pyrrolidine as a Precursor in Medicinal Chemistry

In medicinal chemistry, a precursor is a compound that is a starting material for the synthesis of another compound, often a more complex molecule with desired biological activity. This compound is well-suited to this role due to its distinct functional groups, each offering a handle for chemical modification.

The pyrrolidine (B122466) ring is a five-membered saturated nitrogen heterocycle that is a common feature in many FDA-approved drugs. nih.gov Its non-planar, three-dimensional structure is advantageous for exploring chemical space and achieving specific interactions with biological targets. nih.govresearchgate.net The nitrogen atom of the pyrrolidine ring is a secondary amine, which can participate in various chemical reactions. nih.gov

The 2-fluoro-4-nitrophenyl group provides several avenues for synthetic elaboration. The nitro group (-NO₂) is a strong electron-withdrawing group that can be readily reduced to an aniline (B41778) (amino group, -NH₂). This transformation is a key step in many synthetic pathways, as the resulting amino group can then be further modified through reactions such as acylation, alkylation, or formation of sulfonamides to build more complex molecular architectures. researchgate.net

The fluorine atom at the 2-position is also significant. The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and bioavailability. The fluorine atom can also serve as a site for nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

The combination of these features in a single molecule makes this compound a valuable building block for creating libraries of compounds for screening and further development.

| Component | Key Features | Potential Synthetic Transformations |

|---|---|---|

| Pyrrolidine Ring | Saturated heterocycle, provides 3D structure | N-alkylation, N-acylation |

| Nitro Group (-NO₂) | Electron-withdrawing | Reduction to an amino group (-NH₂) |

| Fluoro Group (-F) | Modulates electronic properties and metabolic stability | Nucleophilic aromatic substitution |

Lead Compound Identification and Optimization

A "lead compound" in drug discovery is a chemical that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. While there is a lack of specific lead compounds in the public domain that are directly derived from this compound, the scaffold itself is representative of structures that could emerge from high-throughput screening campaigns.

Should a compound with this core structure show initial promise, the process of lead optimization would involve systematically modifying its different parts to understand the structure-activity relationship (SAR). nih.govbohrium.com SAR studies are crucial for identifying which parts of the molecule are essential for its biological activity and which can be altered to enhance its properties. nih.govbohrium.com

For a hypothetical lead compound based on the this compound scaffold, optimization could involve:

Modification of the pyrrolidine ring: Introducing substituents on the pyrrolidine ring can influence its interaction with the target protein.

Replacement of the phenyl ring: The phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore different binding interactions.

Varying the substituents on the phenyl ring: The fluorine and nitro groups could be moved to other positions or replaced with other functional groups (e.g., chloro, methyl, methoxy) to fine-tune the electronic and steric properties of the molecule.

This systematic approach allows medicinal chemists to develop a more potent and selective drug candidate. nih.gov

Development of Pyrrolidine-Based Therapeutics

The pyrrolidine ring is a key structural component in a wide array of approved therapeutic agents, underscoring its importance in drug design. nih.govnih.gov Its prevalence is due to its ability to confer favorable physicochemical properties and to act as a versatile scaffold for building complex molecules. nih.govresearchgate.net

Although specific therapeutics derived directly from this compound are not widely documented, the broader class of pyrrolidine-containing drugs demonstrates the potential of this scaffold. These drugs span a wide range of therapeutic areas, including antiviral, antibacterial, and cardiovascular diseases. The synthesis of many of these drugs often starts from readily available pyrrolidine precursors, such as proline and its derivatives. mdpi.com

| Drug Name | Therapeutic Area | General Function |

|---|---|---|

| Anisomycin | Antibiotic | Protein synthesis inhibitor nih.gov |

| Avanafil | Erectile Dysfunction | PDE5 inhibitor mdpi.com |

| Daclatasvir | Antiviral (Hepatitis C) | HCV NS5A inhibitor mdpi.com |

| Mitiglinide | Antidiabetic | Insulin secretagogue enamine.net |

| Procyclidine | Anticholinergic | Treatment of Parkinsonism enamine.net |

Future Directions in Drug Design Utilizing this compound Scaffold

The future application of the this compound scaffold in drug design is likely to leverage the unique properties of its constituent parts. The presence of a fluorine atom aligns with the growing trend of using fluorinated compounds in drug discovery to enhance pharmacological properties.

The scaffold's potential for generating diverse chemical libraries makes it suitable for exploring new biological targets. For instance, after reduction of the nitro group, the resulting aminophenylpyrrolidine core could be a valuable starting point for the synthesis of kinase inhibitors, a major class of anticancer drugs. The pyrrolidine moiety can provide a vector for orienting substituents into specific binding pockets of the kinase enzyme.

Furthermore, the physicochemical properties of pyrrolidine derivatives can be tuned to favor penetration of the central nervous system (CNS), opening up possibilities for developing treatments for neurological disorders. The ability to modify the scaffold at multiple points allows for the fine-tuning of properties like lipophilicity and polarity, which are critical for CNS drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。